molecular formula C12H15Br B14420741 1-(4-Bromobutyl)-2-ethenylbenzene CAS No. 83729-54-8

1-(4-Bromobutyl)-2-ethenylbenzene

Cat. No.: B14420741
CAS No.: 83729-54-8
M. Wt: 239.15 g/mol
InChI Key: CCRVLYVLOUAXNZ-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-ethenylbenzene is an aromatic compound featuring a bromobutyl chain at the 1-position and an ethenyl (vinyl) group at the 2-position of the benzene ring. This structure combines aliphatic bromine reactivity with aromatic conjugation, making it a versatile intermediate in organic synthesis. Its bromobutyl moiety facilitates nucleophilic substitution reactions, while the ethenyl group enables participation in polymerization or cross-coupling processes.

Properties

CAS No.

83729-54-8

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

1-(4-bromobutyl)-2-ethenylbenzene

InChI

InChI=1S/C12H15Br/c1-2-11-7-3-4-8-12(11)9-5-6-10-13/h2-4,7-8H,1,5-6,9-10H2

InChI Key

CCRVLYVLOUAXNZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-2-ethenylbenzene can be synthesized through a multi-step process. One common method involves the bromination of butylbenzene to introduce the bromine atom at the desired position. This is followed by a Heck reaction to introduce the ethenyl group. The reaction conditions typically involve the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-2-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromobutyl)-2-ethenylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a building block in drug design and synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromobutyl)-2-ethenylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism. In oxidation reactions, the ethenyl group is converted to an epoxide or diol via electrophilic addition .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-(4-Bromobutyl)-4-methylpyridin-1-ium

  • Structural Differences : Replaces the ethenylbenzene group with a pyridinium ring.
  • Reactivity/Applications : Demonstrated superior analytical performance as a derivatizing agent, achieving a lower limit of quantification (LLOQ) of 5 pM in peptide alkylation, attributed to enhanced ionization efficiency .
  • Key Data: Property 1-(4-Bromobutyl)-2-ethenylbenzene 1-(4-Bromobutyl)-4-methylpyridin-1-ium LLOQ (pM) Not Reported 5 Primary Application Synthetic intermediate Analytical derivatization

2-(4-Bromobutyl)isoindole-1,3-dione

  • Structural Differences : Contains a phthalimide group instead of ethenylbenzene.
  • Reactivity/Applications: Used as a precursor for benzimidazolone synthesis via hydrazinolysis and nucleophilic substitution, highlighting the bromobutyl chain’s role in forming heterocycles .
  • Key Insight : The phthalimide group enhances stability during N-alkylation, whereas the ethenyl group in the target compound may offer conjugation-dependent reactivity.

4-Bromobutyl(triphenyl)plumbane

  • Structural Differences : Incorporates a triphenylplumbane group (heavy metal).
  • Reactivity/Applications : Used in lead-containing materials, contrasting with the target compound’s likely pharmaceutical or polymer applications. The lead moiety introduces toxicity concerns and limits biological utility .

(E)-4-Bromostilbene

  • Structural Differences : Features a conjugated ethenyl bridge between two aromatic rings.
  • Reactivity/Applications : Exhibits photochemical activity due to extended conjugation, whereas the target compound’s isolated ethenyl group may prioritize electrophilic addition over photostability .
  • Key Data: Property this compound (E)-4-Bromostilbene Conjugation Length Short (single ethenyl) Extended (stilbene) Melting Point (°C) Not Reported 138–140

4-Bromobutyl Acetate

  • Structural Differences : Lacks an aromatic ring; bromobutyl chain is esterified.
  • Reactivity/Applications : Primarily undergoes SN2 reactions due to the unhindered bromine, whereas the target compound’s aromatic ring may direct reactivity toward electrophilic substitution .

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